molecular formula C8H8N2O3 B1628065 1-(3-Amino-4-nitrophenyl)ethanone CAS No. 79127-41-6

1-(3-Amino-4-nitrophenyl)ethanone

Cat. No.: B1628065
CAS No.: 79127-41-6
M. Wt: 180.16 g/mol
InChI Key: ZEMSRDUCNVNEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3. It features an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethanone group (a two-carbon chain with a carbonyl group). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-nitrophenyl)ethanone can be synthesized through several methods, including:

  • Nitration and Amination: Starting with 1-(4-nitrophenyl)ethanone, the nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl), followed by nitration to introduce the nitro group.

  • Direct Amination: Direct amination of 1-(4-nitrophenyl)ethanone using ammonia (NH3) under high pressure and temperature conditions can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

1-(3-Amino-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-(3,4-diaminophenyl)ethanone.

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are used.

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) in the presence of a catalyst are employed.

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Diaminophenyl derivatives.

  • Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

1-(3-Amino-4-nitrophenyl)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

  • Biology: The compound is used in biochemical studies to investigate the effects of nitro and amino groups on biological systems.

  • Industry: It is used in the production of pigments, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-nitrophenyl)ethanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 1-(4-nitrophenyl)ethanone

  • 1-(3-nitrophenyl)ethanone

  • 1-(2-nitrophenyl)ethanone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(3-amino-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMSRDUCNVNEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563742
Record name 1-(3-Amino-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-41-6
Record name 1-(3-Amino-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Amino-4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Amino-4-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-4-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-4-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.